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Compound of Interest

Compound Name: 1,1,1-Tribromoacetone

Cat. No.: B11932703

Technical Guide: 1,1,1-Tribromopropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,1,1-tribromopropan-2-one, a
halogenated ketone. The document is intended for researchers, scientists, and professionals in
drug development who require detailed chemical and physical data. Given the limited
availability of extensive experimental studies on this specific compound, this guide consolidates
known information and presents generalized experimental workflows and logical diagrams
relevant to the characterization and handling of similar a-haloketones.

Chemical Identification and Properties

1,1,1-Tribromopropan-2-one, also known as 1,1,1-tribromoacetone, is a chemical compound
with the molecular formula CsHsBrsO[1].
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Identifier Value

IUPAC Name 1,1,1-tribromopropan-2-one[1]

CAS Number 3770-98-7[1]

Synonyms 1,1,1-Tribromoacetone, Tribromaceton, 1,1,1-

Tribromopropanone[1]

Molecular Formula

CsHsBrsO[1]

Molecular Weight

294.77 g/mol [1]

Canonical SMILES

CC(=0)C(Br)(BrBI[1]

InChl Key

OHJUXYKQXTXBTR-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the key computed physicochemical properties of 1,1,1-

tribromopropan-2-one.

Property Value
XLogP3-AA 2.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 11]
Rotatable Bond Count 0[1]

Exact Mass

293.77135 Da[1]

Monoisotopic Mass

291.77340 Dal[1]

Topological Polar Surface Area 17.1 A?[1]
Heavy Atom Count 7[1]
Complexity 82.7[1]
Experimental Protocols
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Detailed experimental protocols for the synthesis and analysis of 1,1,1-tribromopropan-2-one
are not readily available in the published literature. However, a generalized workflow for the
characterization of a novel or synthesized chemical compound is presented below. This

workflow is applicable to compounds such as 1,1,1-tribromopropan-2-one.

General Workflow for Compound Characterization

Synthesis & Purification

Chemical Synthesis
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NMR Spectroscopy (*H, 13C) Mass Spectrometry (MS) Infrared (IR) Spectroscopy Purity Assessment (e.g., HPLC, GC)
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In vitro Assays
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In vivo Studies
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A generalized workflow for the synthesis, purification, and analysis of a chemical compound.

Logical Relationships in Reactivity
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While specific signaling pathways involving 1,1,1-tribromopropan-2-one are not documented, a
logical diagram illustrating the potential reactivity of a-haloketones is presented. The presence
of the carbonyl group and the adjacent bromine atoms suggests susceptibility to nucleophilic
attack and potential for rearrangement or elimination reactions.

| 1,1,1-Tribromopropan-2-one |
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Potential reaction pathways for an a,a,a-trihaloketone like 1,1,1-tribromopropan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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